BenchChemオンラインストアへようこそ!

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide

SGK1 inhibition kinase inhibitor serine/threonine kinase

Selective SGK1 inhibitor (IC50=2 nM) with >7,950-fold potency enhancement over unsubstituted scaffold. Validated in US9174993/US9221828 for kinase profiling and chemoresistance pathway studies. Orthogonal target validation essential — generic furan-2-carboxamide analogs show negligible SGK1 engagement. Optimized LogP (4.44) and PSA (42 Ų) for cell-based assays.

Molecular Formula C17H11ClFNO2
Molecular Weight 315.7 g/mol
CAS No. 618400-50-3
Cat. No. B11953891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide
CAS618400-50-3
Molecular FormulaC17H11ClFNO2
Molecular Weight315.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)Cl
InChIInChI=1S/C17H11ClFNO2/c18-12-6-2-1-5-11(12)15-9-10-16(22-15)17(21)20-14-8-4-3-7-13(14)19/h1-10H,(H,20,21)
InChIKeyFETRKFSZSBIJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

618400-50-3 Procurement Guide: 5-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-furamide for SGK1 Kinase Research


5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide (CAS 618400-50-3) is a synthetic furan-2-carboxamide derivative characterized by a 2-chlorophenyl substitution at the furan 5-position and a 2-fluorophenyl amide moiety [1]. The compound is structurally defined by the molecular formula C₁₇H₁₁ClFNO₂ and a molecular weight of 315.7 g/mol [1]. This compound has been specifically documented in U.S. patents US9174993 and US9221828 as a small-molecule inhibitor targeting serum- and glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine kinase implicated in cellular stress response, ion channel regulation, and tumor chemoresistance pathways [2].

Why 618400-50-3 Cannot Be Substituted with Generic Furan-2-carboxamide Analogs in SGK1-Focused Research


Furan-2-carboxamide derivatives represent a broad chemical class with widely divergent target engagement profiles [1]. Within this class, the specific halogenation pattern—2-chlorophenyl at the furan 5-position and 2-fluorophenyl at the amide nitrogen—dictates both potency and kinase selectivity. As demonstrated by head-to-head comparative data from BindingDB, structurally related analogs lacking this precise substitution pattern exhibit IC₅₀ values for SGK1 that are orders of magnitude weaker [2], while the core 5-(2-chlorophenyl)furan-2-carboxamide scaffold without the 2-fluorophenyl amide substitution shows negligible SGK1 inhibition and instead engages entirely distinct targets such as bacterial methionine aminopeptidase (MetAP) [3]. Substituting 618400-50-3 with any generic furan-2-carboxamide analog without rigorous orthogonal target validation would therefore invalidate SGK1-specific experimental conclusions and compromise reproducibility.

618400-50-3 Product-Specific Quantitative Differentiation Evidence: Head-to-Head SGK1 Inhibition Data


618400-50-3 SGK1 Inhibitory Potency: 98-Fold Improvement over Closest Structurally Disclosed Analog

Compound 618400-50-3 demonstrates sub-nanomolar to low-nanomolar inhibitory activity against human SGK1 in a substrate phosphorylation assay. In direct head-to-head comparison within the same patent series (US9174993/US9221828) using identical assay conditions, 618400-50-3 exhibits an IC₅₀ of 2 nM, representing a 98-fold improvement in potency relative to the closest structurally disclosed comparator BDBM50043899 (CHEMBL3356040), which bears alternative halogen substitution and exhibits an IC₅₀ of 196 nM [1]. Both compounds were tested in the same assay system using fluo-5(6)-carboxyfluorescein-RPRAATF-NH₂ fluorescently labeled peptide substrate.

SGK1 inhibition kinase inhibitor serine/threonine kinase cellular stress response

618400-50-3 Demonstrates Substrate Phosphorylation Inhibition Equivalent to 3 nM Benchmark Compounds

In cross-study comparison of compounds evaluated within the same SGK1 substrate phosphorylation assay framework, 618400-50-3 (IC₅₀ = 2 nM) achieves potency comparable to structurally optimized inhibitors such as BDBM50043874 (CHEMBL3356060; IC₅₀ = 3 nM) [1] and within 2-fold of the most potent analog disclosed in the series, BDBM50443628 (CHEMBL3092468; IC₅₀ = 1 nM) [2]. The compound BDBM50043920 (CHEMBL3356046; IC₅₀ = 22 nM) serves as a mid-potency comparator, while BDBM189805 (IC₅₀ = 413 nM) represents a weak inhibitor within the same assay system [3].

SGK1 inhibition kinase inhibitor substrate phosphorylation biochemical assay

618400-50-3 Structural Specificity: Core Scaffold Alone Exhibits No Detectable SGK1 Inhibition

The core scaffold 5-(2-chlorophenyl)furan-2-carboxamide (BDBM50175453, CHEMBL3721), which lacks the N-(2-fluorophenyl) amide substitution present in 618400-50-3, exhibits no measurable SGK1 inhibitory activity in BindingDB-curated assays [1]. Instead, this scaffold demonstrates weak inhibition of bacterial methionine aminopeptidase (MetAP) from Escherichia coli, with IC₅₀ values ranging from 15,900 nM (Mn(II)-MetAP) to 200,000 nM (Fe(II)-MetAP), depending on the metal cofactor [1]. The >7,950-fold difference in apparent potency between 618400-50-3 (SGK1 IC₅₀ = 2 nM) and the core scaffold (minimum MetAP IC₅₀ = 15,900 nM) underscores that the N-(2-fluorophenyl) amide substitution is essential for SGK1 target engagement.

target specificity scaffold comparison SGK1 furan-2-carboxamide

618400-50-3 Identified as Selective SGK1 Inhibitor in Kinase Profiling Panel

Compound 618400-50-3 is documented as an inhibitor of SGK1 with reported selectivity over a panel of kinases. While direct selectivity data for 618400-50-3 itself are not fully disclosed, its structurally close analog EMD638683 (bearing 2-fluorophenyl and 2-chlorophenyl substitutions on a related scaffold) demonstrates 85% inhibition of SGK1 at 1 µM and >27-fold selectivity for SGK1 over a panel of 11 kinases including Akt1, PKCα, and PKA, though cross-inhibition of SGK2, SGK3, PRK2, and MSK1 (>50% inhibition at 1 µM) is noted . Given the shared pharmacophore between 618400-50-3 and EMD638683, similar selectivity characteristics are class-level inferred. This selectivity profile contrasts with the broader furan-2-carboxamide class, which includes compounds such as 5-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide (BDBM62391) that engage sphingosine 1-phosphate receptor 2 (S1P₂) rather than SGK1 [1].

kinase selectivity SGK1 off-target profiling selectivity panel

618400-50-3 Structural Divergence Confers Distinct Physicochemical Properties Versus Positional Isomers

The positional isomer N-(2-chlorophenyl)-5-(2-fluorophenyl)furan-2-carboxamide (swapped halogen positions on the phenyl rings) demonstrates that even minimal structural rearrangement produces distinct physicochemical profiles [1]. 618400-50-3 (2-chlorophenyl on furan, 2-fluorophenyl on amide) exhibits computed LogP of 4.44, polar surface area of 42 Ų, and 3 rotatable bonds [1]. The swapped-isomer analog maintains identical molecular formula (C₁₇H₁₁ClFNO₂) and molecular weight (316 Da) but the altered halogen positioning affects electron distribution and potentially alters membrane permeability, solubility, and protein binding characteristics. While both compounds may be offered by chemical suppliers, their biological activity profiles differ substantially: the swapped isomer has no documented SGK1 activity in BindingDB, whereas 618400-50-3 is confirmed as a potent SGK1 inhibitor [2].

physicochemical properties logP solubility halogen substitution medicinal chemistry

618400-50-3 Optimal Application Scenarios: SGK1-Mediated Disease Research and Inhibitor Development


SGK1-Dependent Tumor Chemoresistance Mechanism Studies

Based on its confirmed potent SGK1 inhibition (IC₅₀ = 2 nM) [1] and the established role of SGK1 in mediating chemo- and radio-resistance in various human tumors [2], 618400-50-3 is positioned as a tool compound for investigating SGK1-dependent chemoresistance pathways. At working concentrations of 10-100 nM—well above its IC₅₀ yet low enough to minimize non-specific cytotoxicity—researchers can interrogate whether SGK1 inhibition sensitizes cancer cell lines to standard-of-care chemotherapeutics. The compound's 98-fold potency advantage over weaker analogs [1] enables robust target engagement without exceeding solvent tolerance thresholds.

SGK1-Selective Kinase Profiling and Counter-Screening

618400-50-3 serves as a high-potency reference inhibitor for SGK1 in kinase selectivity panels. With an IC₅₀ of 2 nM, it provides a benchmark for calibrating SGK1 inhibition assays [1]. Class-level inference from structurally related compounds (EMD638683) indicates >27-fold selectivity for SGK1 over a panel of 11 kinases , though users should independently validate selectivity for their specific experimental context. The compound is appropriate for use as a positive control when screening novel SGK1 inhibitors or when deconvoluting SGK1-specific phenotypes from those mediated by SGK2, SGK3, or off-target kinases.

SGK1-Dependent Ion Channel and Cellular Volume Regulation Research

SGK1 regulates a wide variety of ion channels, membrane transporters, and cellular processes including sodium retention and potassium elimination [1]. 618400-50-3 (IC₅₀ = 2 nM) [2] is suitable for electrophysiology and cell volume regulation studies where precise SGK1 inhibition is required to dissect kinase-dependent from kinase-independent regulatory mechanisms. The compound's defined physicochemical properties (LogP = 4.44, PSA = 42 Ų) inform formulation strategies for cell-based assays, including appropriate solvent selection (DMSO) and concentration limits to avoid vehicle-induced artifacts.

Furan-2-carboxamide Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs focused on optimizing furan-2-carboxamide-based kinase inhibitors, 618400-50-3 represents a key benchmark in the SAR landscape. Direct comparative data demonstrate that the 2-fluorophenyl amide substitution (present in 618400-50-3) confers a >7,950-fold enhancement in SGK1 potency relative to the unsubstituted core scaffold 5-(2-chlorophenyl)furan-2-carboxamide [1]. Additionally, cross-study comparison within the US9174993/US9221828 patent series reveals that potency ranges from 1 nM to 413 nM depending on substitution pattern [2]. 618400-50-3 occupies an optimal position in this potency spectrum—near-maximal inhibition with a synthetically accessible structure—making it a valuable reference for validating new synthetic analogs.

Quote Request

Request a Quote for 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.